molecular formula C19H22N4O5 B15027843 ethyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate

ethyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate

Cat. No.: B15027843
M. Wt: 386.4 g/mol
InChI Key: SATLKUGMSLERRJ-UHFFFAOYSA-N
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Description

Ethyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate is a complex organic compound featuring a pyrazole ring system Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate typically involves a multi-step process. One common method includes the condensation of 3-methyl-1-phenyl-5-pyrazolone with benzaldehydes in the presence of sodium acetate as a catalyst. This reaction is carried out at room temperature and results in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent-free conditions and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new alkylated derivatives .

Scientific Research Applications

Ethyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate involves its interaction with various molecular targets. It has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells. This dual action makes it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate is unique due to its specific structural configuration, which allows it to interact with multiple molecular targets. Its ability to induce both autophagy and apoptosis sets it apart from other similar compounds .

Properties

Molecular Formula

C19H22N4O5

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]phenoxy]acetate

InChI

InChI=1S/C19H22N4O5/c1-4-27-14(24)9-28-13-7-5-12(6-8-13)17(15-10(2)20-22-18(15)25)16-11(3)21-23-19(16)26/h5-8,17H,4,9H2,1-3H3,(H2,20,22,25)(H2,21,23,26)

InChI Key

SATLKUGMSLERRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C

solubility

12.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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